molecular formula C9H8F2O3 B14032392 Ethyl 2,4-difluoro-3-hydroxybenzoate

Ethyl 2,4-difluoro-3-hydroxybenzoate

Cat. No.: B14032392
M. Wt: 202.15 g/mol
InChI Key: CZTDBVKUCMSUJP-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions, a hydroxyl group at the 3rd position, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-difluoro-3-hydroxybenzoate typically involves the esterification of 2,4-difluoro-3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,4-difluoro-3-oxobenzoic acid.

    Reduction: Ethyl 2,4-difluoro-3-hydroxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3-aminobenzoate.

Scientific Research Applications

Ethyl 2,4-difluoro-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,4-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The fluorine atoms can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Ethyl 2,4-difluoro-3-hydroxybenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,4-dichloro-3-hydroxybenzoate: Similar structure but with chlorine atoms instead of fluorine atoms.

    Ethyl 2,4-difluoro-3-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

ethyl 2,4-difluoro-3-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3

InChI Key

CZTDBVKUCMSUJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)O)F

Origin of Product

United States

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